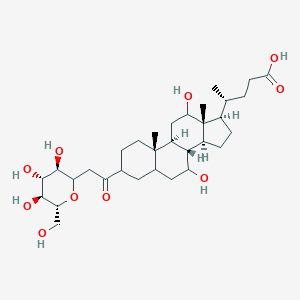

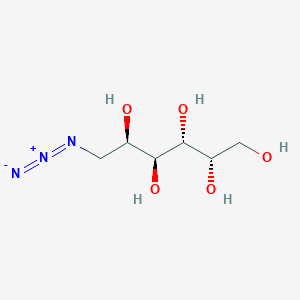

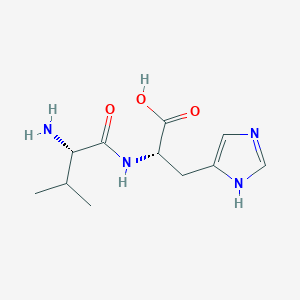

7,12-Dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

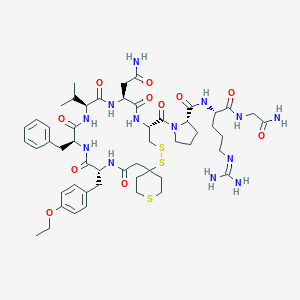

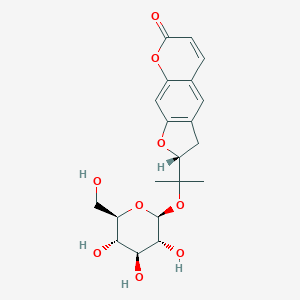

7,12-Dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid, also known as taurochenodeoxycholic acid (TCDCA), is a bile acid found in humans and other mammals. It is synthesized in the liver from cholesterol and plays an important role in the digestion and absorption of dietary fats. TCDCA has also been the subject of scientific research due to its potential applications in various fields.

Mécanisme D'action

TCDCA exerts its biological effects through various mechanisms, including activation of nuclear receptors, modulation of signaling pathways, and interaction with cellular membranes and proteins. TCDCA has been shown to activate the farnesoid X receptor (FXR), which regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. TCDCA has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and cancer. Additionally, TCDCA has been shown to interact with membrane proteins such as aquaporins and transporters, which are involved in the absorption and excretion of bile acids.

Effets Biochimiques Et Physiologiques

TCDCA has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, TCDCA has been shown to stimulate bile flow and lipid absorption in the intestine. At high concentrations, TCDCA has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. TCDCA has also been shown to modulate glucose and lipid metabolism in the liver and adipose tissue.

Avantages Et Limitations Des Expériences En Laboratoire

TCDCA has several advantages for lab experiments, including its availability, stability, and solubility in aqueous solutions. TCDCA can also be easily labeled with isotopes for tracing experiments. However, TCDCA has some limitations, including its potential toxicity at high concentrations and its variability in purity and composition depending on the source and synthesis method.

Orientations Futures

There are several future directions for research on TCDCA, including:

1. Investigation of the role of TCDCA in intestinal and liver diseases, such as inflammatory bowel disease and non-alcoholic fatty liver disease.

2. Development of TCDCA-based therapies for cancer, diabetes, and other metabolic disorders.

3. Elucidation of the molecular mechanisms of TCDCA action, including its interactions with membrane proteins and signaling pathways.

4. Identification of new biomarkers and diagnostic tools based on TCDCA and other bile acids.

5. Exploration of the environmental fate and transport of TCDCA and its potential impacts on aquatic ecosystems.

Méthodes De Synthèse

TCDCA can be synthesized through a series of chemical reactions starting from cholesterol. The process involves hydroxylations, oxidations, and conjugations, and requires several enzymes and cofactors. The yield and purity of TCDCA can be improved by using different reaction conditions and purification methods.

Applications De Recherche Scientifique

TCDCA has been studied for its potential applications in various fields, including medicine, biochemistry, and environmental science. In medicine, TCDCA has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been used as a diagnostic marker for liver and intestinal diseases. In biochemistry, TCDCA has been used as a model compound for studying bile acid metabolism and transport. In environmental science, TCDCA has been detected in wastewater and has been studied as a potential indicator of fecal contamination.

Propriétés

Numéro CAS |

131528-41-1 |

|---|---|

Nom du produit |

7,12-Dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid |

Formule moléculaire |

C32H52O10 |

Poids moléculaire |

596.7 g/mol |

Nom IUPAC |

(4R)-4-[(8R,9S,10S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[2-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C32H52O10/c1-15(4-7-26(37)38)18-5-6-19-27-20(12-25(36)32(18,19)3)31(2)9-8-16(10-17(31)11-22(27)35)21(34)13-23-28(39)30(41)29(40)24(14-33)42-23/h15-20,22-25,27-30,33,35-36,39-41H,4-14H2,1-3H3,(H,37,38)/t15-,16?,17?,18-,19+,20+,22?,23?,24-,25?,27+,28+,29-,30-,31+,32-/m1/s1 |

Clé InChI |

JCXBHQBUBMRSAZ-VKIZJLMMSA-N |

SMILES isomérique |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4[C@@]3(CCC(C4)C(=O)CC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)O)C |

SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C |

SMILES canonique |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C |

Synonymes |

7 alpha,12 alpha-dihydroxy-3 alpha-(2-(beta-D-glucopyranosyl)acetyl)-5 beta-cholan-24-oic acid 7,12-dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid DGACA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)